(2,3-DIMETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
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Overview
Description
(2,3-DIMETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzoyl group and a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-DIMETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process:
Formation of 2,3-Dimethoxybenzoic Acid Chloride: This step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Nucleophilic Substitution: The acid chloride is then reacted with piperazine to form 1-(2,3-dimethoxybenzoyl)piperazine.
Alkylation: Finally, the intermediate is alkylated with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,3-DIMETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions
Properties
Molecular Formula |
C20H23FN2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-8-4-7-17(19(18)26-2)20(24)23-11-9-22(10-12-23)14-15-5-3-6-16(21)13-15/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
XRPPMAMPJGEJMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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